4-[Chloro(difluoro)methyl]benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137780-58-6 |
|---|---|
Molecular Formula |
C8H5ClF2O |
Molecular Weight |
190.57 g/mol |
IUPAC Name |
4-[chloro(difluoro)methyl]benzaldehyde |
InChI |
InChI=1S/C8H5ClF2O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H |
InChI Key |
IMKLYAOYOTYFQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(F)(F)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 4 Chloro Difluoro Methyl Benzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde functional group (-CHO) is characterized by a carbonyl (C=O) carbon that is sp² hybridized and bonded to a hydrogen atom and an aromatic ring. The carbon-oxygen double bond is polarized due to the higher electronegativity of oxygen, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org In aromatic aldehydes like 4-[Chloro(difluoro)methyl]benzaldehyde, the reactivity is modulated by the electronic properties of the substituents on the benzene (B151609) ring. The para-substituted chlorodifluoromethyl group is strongly electron-withdrawing, which enhances the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity and reactivity towards nucleophiles compared to unsubstituted benzaldehyde (B42025). libretexts.org
Nucleophilic addition is the most characteristic reaction of aldehydes. fiveable.mewikipedia.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product. libretexts.orglibretexts.org
Aldol (B89426) Condensations: In an aldol condensation, an enolate ion acts as the nucleophile, attacking the aldehyde. While specific studies on this compound in aldol reactions are not prevalent, its enhanced electrophilicity suggests it would be a highly effective electrophilic partner in such reactions.
Imine Formation: The reaction of this compound with primary amines would lead to the formation of imines (Schiff bases). This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
Nucleophilic Difluoromethylation: A notable nucleophilic addition reaction involves the use of difluoromethylating agents, such as (difluoromethyl)trimethylsilane derivatives (e.g., Me₃SiCF₂SO₂Ph) or phenylsulfonyldifluoromethane (PhSO₂CF₂H). nih.govbeilstein-journals.org These reagents generate a nucleophilic "CF₂H⁻" equivalent that attacks the aldehyde carbonyl. Research on various aromatic aldehydes has demonstrated that this reaction can be catalyzed by chiral quaternary ammonium (B1175870) salts to achieve enantioselectivity, producing chiral difluoromethylated alcohols. nih.govbeilstein-journals.orgresearchgate.net The enantioselectivity is often dependent on the specific aldehyde substrate and the catalyst used. researchgate.net
| Aldehyde Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzaldehyde | Cinchona Alkaloid Derivative 6a | 85 | 45 |
| 4-Chlorobenzaldehyde (B46862) | Cinchona Alkaloid Derivative 6a | 91 | 48 |
| 2-Chlorobenzaldehyde | Cinchona Alkaloid Derivative 8a | 82 | 64 |
| 4-Methoxybenzaldehyde | Cinchona Alkaloid Derivative 6a | 95 | 21 |
| 2-Naphthaldehyde | Cinchona Alkaloid Derivative 8a | 88 | 51 |
The electrophilicity of the carbonyl carbon is the cornerstone of the aldehyde group's reactivity. fiveable.me This carbon atom bears a partial positive charge, making it a target for electron-rich species (nucleophiles). libretexts.org In this compound, the strong inductive electron-withdrawing effect of the -CF₂Cl group significantly enhances this electrophilic character. Aromatic aldehydes are typically less reactive than their aliphatic counterparts because the benzene ring can donate electron density to the carbonyl group via resonance. libretexts.orgfiveable.me However, the potent electron-withdrawing substituent at the para position in this compound counteracts this resonance effect, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophilic attack. libretexts.org
Aldehydes can be selectively reduced to primary alcohols. This transformation is a fundamental process in organic synthesis. A variety of reagents can accomplish this, with sodium borohydride (NaBH₄) being one of the most common due to its mildness and high chemoselectivity. sci-hub.se Sodium borohydride readily reduces aldehydes in the presence of less reactive carbonyl groups, such as ketones or esters. sci-hub.se The reduction of this compound would yield {4-[Chloro(difluoro)methyl]phenyl}methanol. The reaction typically proceeds in an alcoholic solvent like methanol or ethanol.
| Reducing Agent | Typical Conditions | Selectivity | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to room temperature | Highly selective for aldehydes over ketones and esters | sci-hub.se |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Powerful, less selective; reduces most carbonyls and esters | wikipedia.org |
| Sodium Dithionite (Na₂S₂O₄) | IPA/H₂O, reflux | Effective for many aldehydes | beilstein-journals.org |
| Catalytic Hydrogenation (H₂) | Pd, Pt, or Ni catalyst, pressure | Reduces C=O and other unsaturated groups (e.g., C=C) | wikipedia.org |
Reactivity of the Chlorodifluoromethyl Moiety
The chlorine atom in the chlorodifluoromethyl group is susceptible to nucleophilic displacement. However, the reactivity is complex. The two adjacent fluorine atoms exert a strong electron-withdrawing inductive effect, which should make the carbon atom more electrophilic and prone to nucleophilic attack. Conversely, the fluorine atoms can also sterically hinder the approach of a nucleophile. Reactions at such a benzylic-type position can theoretically proceed through Sₙ1 or Sₙ2 mechanisms. An Sₙ1 pathway would be disfavored due to the destabilizing effect of the electron-withdrawing fluorine atoms on an adjacent carbocation. An Sₙ2 reaction is more plausible, though it may require a potent nucleophile and specific reaction conditions. A key transformation for this group is its reductive dechlorination to the corresponding difluoromethyl (-CF₂H) group. This can be achieved through hydrogenolysis, for instance, by using hydrogen gas with a palladium catalyst or via radical-mediated processes. nih.gov
| Reaction Type | Reagents/Conditions | Product Moiety | Mechanistic Insight | Reference |
|---|---|---|---|---|
| Reductive Dechlorination (Hydrogenolysis) | H₂, Pd/C | Ar-CF₂H | Cleavage of the C-Cl bond and formation of a C-H bond | nih.gov |
| Radical Difluoromethylation Source | Photocatalysis (e.g., Ru(bpy)₃²⁺), light | Ar-CF₂• radical | The CF₂Cl radical is electrophilic and can react with electron-rich arenes | nih.gov |
| Palladium-Catalyzed Cross-Coupling | Pd catalyst, Arylboronic acids | Ar-CF₂-Ar' | Involves a palladium difluorocarbene intermediate | nih.gov |
The C-F bonds in the chlorodifluoromethyl group are generally strong and not readily cleaved. Fluorine exchange reactions would require harsh conditions and are not a common transformation for this moiety.
More significantly, the chlorodifluoromethyl group itself is a precursor for difluoromethylation. The CF₂Cl radical is characterized as an electrophilic radical, in contrast to the nucleophilic CF₂H radical. nih.gov This property allows it to be used in the preparation of electron-rich difluoromethylated aromatic compounds. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions using chlorodifluoromethane (ClCF₂H) and arylboronic acids have been developed to form difluoromethylated arenes. nih.gov These reactions are proposed to proceed through a palladium difluorocarbene intermediate. nih.gov While this compound itself is the product of such a functionalization rather than the reagent, these studies highlight the mechanistic pathways available to the chlorodifluoromethyl group, suggesting its potential for further transformation under transition metal catalysis.
Radical Reactions Involving the C-Cl Bond
The carbon-chlorine bond within the chlorodifluoromethyl group of this compound is a potential site for radical reactions. Homolytic cleavage of the C-Cl bond can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by photolysis. This cleavage would generate a difluoromethylphenyl radical, which can then participate in various radical-mediated transformations.
Research on analogous chlorodifluoromethyl-substituted compounds has demonstrated the feasibility of such radical activation. For instance, studies on chlorodifluoromethyl-substituted monosaccharides have shown that the C-Cl bond can be targeted for hydrodechlorination or alkylation reactions using tin reagents under radical conditions. These processes typically involve the formation of a carbon-centered radical on the difluoromethyl group, which then reacts further.
In the context of this compound, the generation of the corresponding difluoromethylphenyl radical opens up synthetic possibilities for C-C bond formation. For example, in the presence of a suitable radical acceptor, such as an alkene, a radical addition reaction could ensue. The stability of the generated radical is influenced by the fluorine atoms, which are known to affect the geometry and reactivity of adjacent radical centers.
Table 1: Potential Radical Reactions at the C-Cl Bond
| Reaction Type | Reagents/Conditions | Potential Product |
|---|---|---|
| Hydrodechlorination | Bu3SnH, AIBN (initiator) | 4-(Difluoromethyl)benzaldehyde |
| Radical Addition | Alkene, Radical Initiator | Adduct of the difluoromethylphenyl radical to the alkene |
Reactivity of the Aromatic Ring
The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the electronic effects of the aldehyde (-CHO) and the chlorodifluoromethyl (-CF2Cl) groups. Both of these substituents are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack but can potentially activate it for nucleophilic substitution under certain conditions.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS) reactions, the aldehyde group is a moderate deactivating group and a meta-director. This is due to its electron-withdrawing resonance and inductive effects, which decrease the electron density of the aromatic ring, particularly at the ortho and para positions. The chlorodifluoromethyl group is also deactivating due to the strong inductive effect of the electronegative halogen atoms.
Consequently, electrophilic attack on the aromatic ring of this compound is expected to be significantly slower than on benzene and to occur predominantly at the meta positions (positions 3 and 5) relative to the aldehyde group. The combined deactivating effect of both substituents would necessitate harsh reaction conditions for most electrophilic aromatic substitutions.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile | Major Product(s) |
|---|---|---|
| Nitration | NO2+ | 4-[Chloro(difluoro)methyl]-3-nitrobenzaldehyde |
| Halogenation | Br+ or Cl+ | 3-Bromo-4-[chloro(difluoro)methyl]benzaldehyde or 3-Chloro-4-[chloro(difluoro)methyl]benzaldehyde |
| Sulfonation | SO3 | 4-[Chloro(difluoro)methyl]-3-sulfobenzaldehyde |
| Friedel-Crafts Acylation | RCO+ | Reaction is unlikely to proceed due to strong deactivation of the ring |
Nucleophilic Aromatic Substitution (SNAr) on the Activated Aromatic Ring
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). The aldehyde and chlorodifluoromethyl groups in this compound are both electron-withdrawing, which should, in principle, make the aromatic ring more susceptible to nucleophilic attack compared to benzene.
For an SNAr reaction to occur on the aromatic ring itself (not at the aldehyde carbon), a suitable leaving group must be present on the ring. In the parent molecule, there is no such leaving group. However, if a halogen were present at a position ortho or para to one of the electron-withdrawing groups, an SNAr reaction could be possible. Given the substitution pattern of this compound, the molecule itself is not primed for SNAr on the ring. The presence of the aldehyde group, being a strong deactivating group, would activate the positions ortho and para to it for nucleophilic attack. However, without a leaving group at these positions, a substitution reaction will not proceed.
Should a derivative with a leaving group, for instance, at the 2-position be considered, the strong electron-withdrawing nature of the para-aldehyde group would facilitate nucleophilic attack at that position.
Investigation of Reaction Mechanisms and Transition States
Detailed mechanistic studies, particularly computational investigations of transition states, for reactions involving this compound are not extensively reported in the literature. However, the mechanisms of its potential reactions can be inferred from well-established principles of organic chemistry.
For radical reactions at the C-Cl bond , the mechanism would likely proceed through a classic chain reaction sequence:
Initiation: Homolytic cleavage of the initiator (e.g., AIBN) or photolytic cleavage of the C-Cl bond to generate the initial radicals.
Propagation: A radical abstracts the chlorine atom from this compound to form the 4-formylphenyldifluoromethyl radical. This radical can then react with another species, propagating the chain.
Termination: Combination of two radical species to form a stable, non-radical product.
For electrophilic aromatic substitution , the mechanism follows a two-step addition-elimination pathway:
Attack of the electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocationic intermediate, known as an arenium ion or sigma complex. The rate-determining step is the formation of this high-energy intermediate.
Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring. Computational studies would be invaluable in determining the relative energies of the transition states for attack at the different positions on the ring, confirming the predicted meta-directing effects of the substituents.
For nucleophilic aromatic substitution on a suitably substituted derivative, the mechanism would also be a two-step process:
Nucleophilic attack on the carbon atom bearing the leaving group to form a resonance-stabilized carbanionic intermediate (Meisenheimer complex). The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups.
Loss of the leaving group to regenerate the aromatic ring. The transition state for the first step is the highest energy point on the reaction coordinate.
Further experimental and computational studies are necessary to fully elucidate the specific reaction pathways, intermediates, and transition state structures for the reactions of this compound.
Computational Chemistry and Theoretical Investigations of 4 Chloro Difluoro Methyl Benzaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict molecular properties. DFT calculations for 4-[Chloro(difluoro)methyl]benzaldehyde would typically be initiated using a functional like B3LYP and a basis set such as 6-311++G(d,p) to ensure reliable results.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the entire structure. Key considerations include the orientation of the aldehyde group (-CHO) and the chloro(difluoro)methyl group (-CF2Cl) relative to the benzene (B151609) ring.
The aldehyde group is expected to be coplanar with the benzene ring to maximize conjugation, which enhances stability. The rotational barrier of the C-C bond connecting the aldehyde group to the ring can be calculated to confirm this.
The chloro(difluoro)methyl group presents more complex conformational possibilities due to rotation around the bond connecting it to the benzene ring. Theoretical calculations would identify the most stable rotamer by systematically rotating this group and calculating the energy at each step. The steric and electronic interactions between the chlorine and fluorine atoms with the ortho-hydrogens of the benzene ring would be the determining factors for the preferred conformation.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Theoretical) (Note: This table is illustrative and contains hypothetical data based on expected values from DFT calculations for similar molecules.)
| Parameter | Predicted Value |
| C-C (ring) bond lengths | ~1.39 - 1.40 Å |
| C-H (ring) bond lengths | ~1.08 Å |
| C-C (ring-aldehyde) bond length | ~1.48 Å |
| C=O (aldehyde) bond length | ~1.21 Å |
| C-H (aldehyde) bond length | ~1.10 Å |
| C-C (ring-CF2Cl) bond length | ~1.52 Å |
| C-F bond lengths | ~1.36 Å |
| C-Cl bond length | ~1.79 Å |
| C-C-O (aldehyde) bond angle | ~124° |
| C-C-C (ring) bond angles | ~120° |
Electronic Structure Analysis (Charge Distribution, Dipole Moment)
Once the optimized geometry is obtained, the electronic properties can be analyzed. The distribution of electron density reveals the polar nature of the molecule. The aldehyde and chloro(difluoro)methyl groups are both strongly electron-withdrawing. This effect would lead to a significant polarization of the benzene ring, with a net withdrawal of electron density from the ring.
A Natural Bond Orbital (NBO) analysis would quantify the charge distribution on each atom. The oxygen, fluorine, and chlorine atoms are expected to carry significant negative charges due to their high electronegativity, while the carbonyl carbon and the carbon attached to the halogens will be positively charged.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.comyoutube.com The LUMO, conversely, represents the ability to accept electrons, acting as an electrophile. youtube.comyoutube.com For this compound, the HOMO is expected to be primarily localized on the benzene ring, which is the most electron-rich part of the molecule despite the presence of electron-withdrawing groups.
The LUMO is anticipated to be distributed over the aldehyde group and the benzene ring. The electron-withdrawing nature of the substituents lowers the energy of the LUMO, making the molecule a better electron acceptor. Specifically, the π* antibonding orbital of the carbonyl group will likely contribute significantly to the LUMO. cureffi.org
Analysis of HOMO-LUMO Energy Gaps and Reactivity Prediction
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more reactive.
For benzaldehyde (B42025) derivatives, the nature of the substituent significantly influences the HOMO-LUMO gap. Electron-withdrawing groups, such as the chloro(difluoro)methyl group, tend to lower the energies of both the HOMO and LUMO. However, the LUMO energy is typically lowered more significantly, leading to a smaller HOMO-LUMO gap compared to unsubstituted benzaldehyde. This suggests that this compound would be more reactive towards nucleophiles than benzaldehyde itself. For instance, the calculated HOMO-LUMO gap for 4-hydroxybenzaldehyde (B117250) is approximately 5.01 eV mdpi.com. A smaller gap would be predicted for the title compound.
Table 2: Predicted Frontier Molecular Orbital Properties (Theoretical) (Note: This table is illustrative and contains hypothetical data based on expected values from DFT calculations for similar molecules.)
| Property | Predicted Value (eV) |
| HOMO Energy | ~ -7.5 to -8.5 |
| LUMO Energy | ~ -2.0 to -3.0 |
| HOMO-LUMO Energy Gap | ~ 4.5 to 5.5 |
Molecular Electrostatic Potential (MESP) Mapping
A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. rsc.org The MESP map uses a color scale to indicate regions of different electrostatic potential:
Red: Regions of most negative potential, indicating electron-rich areas, which are susceptible to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas, which are susceptible to nucleophilic attack.
Green: Regions of neutral potential.
For this compound, the MESP map would clearly show the most negative potential (red) localized around the carbonyl oxygen atom due to its lone pairs of electrons. researchgate.netresearchgate.net This is the primary site for protonation and attack by electrophiles.
Regions of positive potential (blue) would be expected around the hydrogen atom of the aldehyde group and potentially around the hydrogen atoms on the benzene ring. The area around the carbon of the carbonyl group would also be electron-deficient and thus a prime target for nucleophilic attack. The MESP provides a clear, intuitive picture of the charge distribution and is a powerful predictor of intermolecular interactions and reaction sites. researchgate.net
Visualization of Electrophilic and Nucleophilic Regions
A key tool in computational chemistry for visualizing reactive sites is the Molecular Electrostatic Potential (MEP) map. This map is plotted on the electron density surface of a molecule, and it uses a color scale to indicate regions of varying electrostatic potential.
In a hypothetical MEP map of this compound, it is anticipated that the most electron-rich regions (nucleophilic sites), typically colored red, would be concentrated around the oxygen atom of the carbonyl group (C=O) due to the presence of lone pairs of electrons. This region would be a likely site for electrophilic attack.
Conversely, the electron-deficient regions (electrophilic sites), usually colored blue, would be expected around the hydrogen atom of the aldehyde group and potentially the aromatic protons. The area around the chloro(difluoro)methyl group would also exhibit a complex electrostatic potential due to the high electronegativity of the halogen atoms, likely creating a positive potential on the carbon atom of this group, making it susceptible to nucleophilic attack. The interplay of the electron-withdrawing effects of the aldehyde and the chloro(difluoro)methyl group would influence the electron density distribution across the benzene ring.
Reactivity Descriptors (e.g., Fukui Functions, Global Reactivity Parameters)
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. These parameters help in predicting how a molecule will behave in a chemical reaction.
A hypothetical set of calculated global reactivity parameters for this compound is presented in the table below.
| Parameter | Formula | Predicted Trend for this compound |
| Chemical Hardness (η) | (I - A) / 2 | Expected to be relatively high, indicating stability. |
| Chemical Softness (S) | 1 / (2η) | Expected to be correspondingly low. |
| Electronegativity (χ) | (I + A) / 2 | Expected to be high due to electronegative atoms. |
| Chemical Potential (μ) | - (I + A) / 2 | A negative value, indicating stability. |
| Electrophilicity Index (ω) | μ² / (2η) | Expected to be high, suggesting a good electrophile. |
| (Where I is the ionization potential and A is the electron affinity) |
Fukui Functions: These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, calculations of Fukui functions would likely pinpoint the carbonyl carbon as a primary site for nucleophilic attack (high f+ value) and the oxygen atom as a site for electrophilic attack (high f- value). The carbon atoms within the aromatic ring would also show varying reactivity depending on the combined electronic effects of the substituents.
Computational Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Spectra)
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy.
Vibrational Frequencies (IR Spectra): Theoretical calculations can predict the infrared spectrum by calculating the vibrational frequencies of the molecule's normal modes. For this compound, a key predicted vibration would be the C=O stretching frequency of the aldehyde group, typically expected in the range of 1700-1750 cm⁻¹. Other significant predicted peaks would correspond to the C-H stretching of the aromatic ring and the aldehyde, C-C stretching within the ring, and vibrations associated with the C-Cl and C-F bonds of the chloro(difluoro)methyl group.
NMR Chemical Shifts: Quantum chemical calculations are a reliable tool for predicting ¹H and ¹³C NMR chemical shifts. wolfram.comnih.govresearchgate.net For this compound, the predicted ¹H NMR spectrum would show a distinct signal for the aldehydic proton at a downfield shift (around 9-10 ppm). The aromatic protons would appear in the aromatic region (7-8.5 ppm), with their specific shifts and splitting patterns determined by their position relative to the two substituent groups. The predicted ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon around 190 ppm. The chemical shifts of the aromatic carbons and the carbon of the chloro(difluoro)methyl group would also be predicted.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is shown below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde H | 9.9 - 10.1 | - |
| Aromatic H | 7.5 - 8.0 | 125 - 140 |
| Aldehyde C | - | ~190 |
| C-CHF₂Cl | - | 115 - 125 (with C-F coupling) |
| Aromatic C | - | 125 - 140 |
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. The predicted UV-Vis spectrum for this compound would likely exhibit absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, involving the aromatic ring and the carbonyl group, would be expected at shorter wavelengths (higher energy), while the weaker n → π* transition of the carbonyl group would appear at a longer wavelength (lower energy). The presence of the chloro(difluoro)methyl and chloro substituents would be predicted to cause a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted benzaldehyde.
Applications As a Building Block in Complex Molecule Synthesis and Material Science Research
Synthesis of Fluorinated Heterocyclic Compounds
The aldehyde functionality of 4-[Chloro(difluoro)methyl]benzaldehyde is a key reactive site for the construction of various heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The introduction of the chlorodifluoromethyl group can significantly influence the physicochemical and biological properties of the resulting heterocyclic compounds.
Benzimidazoles: The condensation of ortho-phenylenediamines with aldehydes is a fundamental method for synthesizing benzimidazoles. nih.govnih.govresearchgate.netresearcher.lifeijrar.org In a typical reaction, this compound would react with an ortho-phenylenediamine, often in the presence of a catalyst and under conditions that facilitate cyclization and dehydration, to yield a 2-substituted benzimidazole (B57391) bearing the 4-[chloro(difluoro)methyl]phenyl group. The reaction conditions can be optimized by screening various solvents and catalysts to achieve high yields. nih.govnih.gov
Imidazoles: The Radiszewski synthesis, which involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia, is a classic method for preparing imidazoles. rsc.orgresearchgate.net By employing this compound in this reaction, a 2,4(5)-disubstituted imidazole (B134444) could be formed. Another approach is the Van Leusen three-component reaction, which utilizes a tosylmethyl isocyanide (TosMIC), an aldehyde, and an amine to construct the imidazole ring. wikipedia.orgorganic-chemistry.org
Pyrazoles: Pyrazoles are often synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). mdpi.comheteroletters.orgorganic-chemistry.orgnih.gov The this compound can be used to first synthesize a chalcone (B49325) (an α,β-unsaturated ketone) via an aldol (B89426) condensation with a suitable ketone. This chalcone can then be reacted with hydrazine to form the pyrazoline ring, which can be subsequently oxidized to the corresponding pyrazole. Multicomponent reactions also offer a direct route to highly substituted pyrazoles from aldehydes. nih.gov
The following table summarizes general synthetic strategies that could be applied to this compound for the synthesis of nitrogen-containing heterocycles.
| Heterocycle | General Synthetic Method | Key Reagents | Potential Product Structure |
| Benzimidazole | Condensation | o-Phenylenediamine | 2-(4-(Chloro(difluoro)methyl)phenyl)-1H-benzo[d]imidazole |
| Imidazole | Radiszewski Synthesis | Glyoxal, Ammonia | 2-(4-(Chloro(difluoro)methyl)phenyl)-1H-imidazole |
| Pyrazole | Knorr Synthesis (via Chalcone) | Ketone, Hydrazine | 3-(4-(Chloro(difluoro)methyl)phenyl)-5-aryl-1H-pyrazole |
The synthesis of oxygen and sulfur-containing heterocycles also frequently utilizes aldehyde precursors.
Oxazoles: The Van Leusen oxazole (B20620) synthesis is a powerful method that reacts tosylmethyl isocyanide (TosMIC) with an aldehyde to form the oxazole ring. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.govmdpi.com This reaction, when applied to this compound, would produce a 5-substituted oxazole. The reaction proceeds through the formation of an intermediate oxazoline, followed by the elimination of p-toluenesulfinic acid. organic-chemistry.org
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method for the formation of thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. researchgate.netscispace.comorganic-chemistry.orgscribd.commdpi.com A variation of this synthesis involves a one-pot, three-component reaction of an aldehyde, a thiourea, and an α-haloketone, which would be a viable route to incorporate the 4-[chloro(difluoro)methyl]phenyl moiety into a thiazole structure. researchgate.netscispace.commdpi.com
The table below outlines potential synthetic routes for oxygen and sulfur-containing heterocycles using this compound.
| Heterocycle | General Synthetic Method | Key Reagents | Potential Product Structure |
| Oxazole | Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC) | 5-(4-(Chloro(difluoro)methyl)phenyl)oxazole |
| Thiazole | Hantzsch Synthesis (3-component) | α-Haloketone, Thiourea | 2-Amino-4-aryl-5-(4-(chloro(difluoro)methyl)phenyl)thiazole |
Precursor for Synthesizing Multi-Functionalized Organic Molecules
Beyond heterocycle synthesis, the reactivity of the aldehyde group allows for its conversion into a variety of other functional groups, making this compound a starting point for more complex, multi-functionalized molecules.
The creation of chiral centers is a cornerstone of modern medicinal chemistry. Asymmetric synthesis methodologies can be applied to aldehydes to generate enantiomerically enriched products. While specific studies involving this compound are not prominent, general asymmetric reactions involving aldehydes are well-documented. For instance, asymmetric aldol reactions, where the aldehyde reacts with a ketone enolate in the presence of a chiral catalyst, can produce β-hydroxy ketones with high enantioselectivity. nih.govstackexchange.com Such a transformation with this compound would install a chiral center adjacent to the fluorinated aromatic ring, a valuable structural motif in drug design.
Benzaldehyde (B42025) derivatives can be incorporated into polymer structures, either as monomers or as modifying agents. researchgate.net For example, polymers can be synthesized from monomers containing an aldehyde group, such as 4-acryloyloxybenzaldehyde, which is then copolymerized with other monomers like methyl methacrylate. researchgate.net Similarly, this compound could be functionalized with a polymerizable group (e.g., a vinyl or acryloyl group) and subsequently used in polymerization reactions. The presence of the chlorodifluoromethyl group would impart unique properties to the resulting polymer, such as altered thermal stability, chemical resistance, and surface properties, which are characteristic of fluorinated polymers. core.ac.ukmdpi.com
Future Research Directions and Emerging Trends
Exploration of New Synthetic Pathways
The development of novel and efficient synthetic routes to 4-[Chloro(difluoro)methyl]benzaldehyde is a primary focus for future research. Current synthetic strategies often rely on multi-step processes that can be inefficient and generate significant waste. Future explorations are anticipated to concentrate on more direct and atom-economical approaches.
Furthermore, leveraging alternative starting materials is another key direction. For instance, processes that utilize readily available industrial feedstocks could offer more cost-effective and sustainable production methods. This could involve innovative catalytic C-H activation or cross-coupling strategies to construct the target molecule.
| Synthetic Approach | Potential Advantages | Research Focus |
| Late-Stage Functionalization | Reduced step count, improved efficiency | Development of novel difluoromethylation and chlorination reagents and catalysts |
| C-H Activation | High atom economy, direct synthesis | Design of selective catalysts for functionalizing the benzaldehyde (B42025) core |
| Novel Cross-Coupling | Versatility, access to diverse precursors | Exploration of new coupling partners and catalytic systems |
Development of Stereoselective Transformations
The aldehyde functionality in this compound serves as a versatile handle for a wide array of chemical transformations. A significant future research direction lies in the development of stereoselective reactions, enabling the synthesis of chiral molecules with high enantiomeric or diastereomeric purity. Such compounds are of paramount importance in medicinal chemistry and materials science.
Future efforts will likely focus on the design and application of chiral catalysts, including organocatalysts and transition-metal complexes, to control the stereochemical outcome of reactions involving the aldehyde group. This includes stereoselective additions of nucleophiles, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions. The unique electronic and steric properties of the chloro(difluoro)methyl group may offer interesting opportunities for achieving high levels of stereocontrol.
Moreover, the development of asymmetric synthetic routes to chiral derivatives of this compound will be crucial. This could involve the use of chiral auxiliaries or enzymatic resolutions to obtain enantiomerically pure building blocks for further synthesis.
| Transformation Type | Catalyst/Method | Potential Products |
| Asymmetric Nucleophilic Addition | Chiral organocatalysts, Lewis acids | Chiral secondary alcohols |
| Stereoselective Aldol Reaction | Proline derivatives, metal complexes | Chiral β-hydroxy aldehydes |
| Enantioselective Reductions | Chiral reducing agents | Enantiopure benzylic alcohols |
Integration with Flow Chemistry and Sustainable Synthesis Methods
The principles of green chemistry are increasingly guiding synthetic efforts, and the production of this compound is no exception. Future research will likely focus on integrating continuous flow chemistry and other sustainable synthesis methods to create more environmentally benign and efficient processes.
Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability. allfordrugs.com The development of a continuous flow synthesis for this compound could lead to higher yields, reduced reaction times, and minimized waste generation. nih.gov Research in this area will involve the design of suitable microreactors and the optimization of reaction parameters under flow conditions.
In addition to flow chemistry, the exploration of alternative, greener solvents and renewable starting materials will be a key aspect of sustainable synthesis. The use of catalytic methods over stoichiometric reagents will also be prioritized to reduce the environmental impact of the synthetic process.
Advanced Spectroscopic and Computational Techniques for Deeper Insight
A thorough understanding of the structural, electronic, and reactive properties of this compound is essential for its effective application. Future research will increasingly rely on advanced spectroscopic and computational techniques to gain deeper insights into the molecule's behavior.
High-resolution spectroscopic methods, such as advanced nuclear magnetic resonance (NMR) techniques and X-ray crystallography, will be employed to precisely determine its three-dimensional structure and conformational preferences. researchgate.net These experimental data will be crucial for validating and refining computational models.
Computational chemistry, particularly density functional theory (DFT), will play a pivotal role in predicting and explaining the reactivity of this compound. researchgate.net Theoretical studies can provide valuable information on reaction mechanisms, transition state energies, and the electronic effects of the chloro(difluoro)methyl substituent. This synergy between experimental and computational approaches will accelerate the discovery of new reactions and applications for this compound.
| Technique | Information Gained | Impact on Research |
| Advanced NMR Spectroscopy | Detailed structural and dynamic information | Elucidation of reaction mechanisms and stereochemistry |
| X-ray Crystallography | Precise solid-state molecular structure | Understanding of intermolecular interactions and packing |
| Density Functional Theory (DFT) | Electronic structure, reactivity, reaction pathways | Rational design of new reactions and catalysts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
